N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- A pyrazolo[4,3-d]pyrimidin-7-one core with substituents at positions 1 (ethyl), 3 (methyl), and 6 (2-phenylethyl).
- A sulfanyl acetamide side chain at position 5, linked to a 2-chlorophenylmethyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)14-13-18-9-5-4-6-10-18)34-16-21(32)27-15-19-11-7-8-12-20(19)26/h4-12H,3,13-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNCUOBQPAERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
†From : 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
‡From : N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
§From : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Key Observations:
Position 6 Substituents: The 2-phenylethyl group in the target compound enhances hydrophobicity compared to the 2-methoxybenzyl group in ’s analog, which may improve membrane permeability but reduce solubility .
Halogen Effects :
- The 2-chlorophenylmethyl group in the target compound vs. the 2-fluorophenyl in ’s analog alters electronic properties: chlorine’s larger size and polarizability may increase binding affinity to aromatic residues in target proteins .
Sulfur-Containing Groups :
- The sulfanyl acetamide side chain is conserved across analogs, suggesting a role in target engagement via hydrogen bonding or disulfide bridge formation .
Mechanistic and Pharmacological Insights
Shared Mechanisms of Action (MOAs)
and demonstrate that structurally similar compounds (e.g., oleanolic acid and hederagenin) often share MOAs due to conserved scaffolds . For the target compound:
Divergent Bioactivities
Despite structural similarities, highlights that only 20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles . For example:
- The 2-phenylethyl group in the target compound may confer selectivity for lipid-rich environments (e.g., CNS targets), whereas ’s tosyl group could favor interactions with cytosolic enzymes .
- The 2,3-dichlorophenyl group in ’s compound may enhance steric hindrance, reducing off-target effects compared to the target compound’s monochlorophenyl group .
Quantitative Structure-Activity Relationship (QSAR) Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
